7-amino-2,3-dihydro-1H-inden-5-ol
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Overview
Description
7-amino-2,3-dihydro-1H-inden-5-ol is a chemical compound with a unique structure that includes an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1H-inden-5-ol can be achieved through several synthetic routes. One common method involves the reduction of 7-nitro-2,3-dihydro-1H-inden-5-ol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction typically occurs under mild conditions and yields the desired amine product.
Another approach involves the cyclization of a suitable precursor, such as 2-(2-nitrophenyl)ethanol, followed by reduction of the nitro group to an amine. This method may require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalytic hydrogenation with Pd/C is a common industrial method due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst, sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro derivative.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
7-amino-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-amino-2,3-dihydro-1H-inden-5-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indene backbone provides a rigid structure that can interact with enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2,3-dihydro-1H-inden-1-ol
- 1-amino-2,3-dihydro-1H-inden-5-ol
- 7-amino-2,3-dihydro-1H-inden-4-ol
Uniqueness
7-amino-2,3-dihydro-1H-inden-5-ol is unique due to the position of the amino group on the indene ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
7-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-5-7(11)4-6-2-1-3-8(6)9/h4-5,11H,1-3,10H2 |
InChI Key |
ABOKCEDAEDDQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)O)N |
Origin of Product |
United States |
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